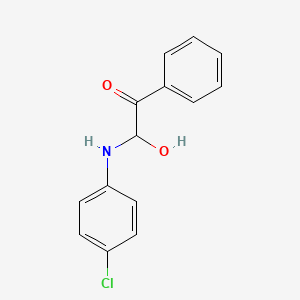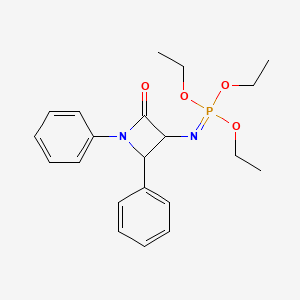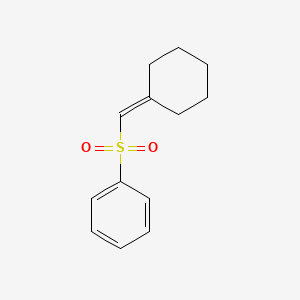
Cyclohexylidenemethanesulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylidenemethanesulfonylbenzene is an organic compound characterized by the presence of a cyclohexylidene group attached to a methanesulfonylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexylidenemethanesulfonylbenzene typically involves the reaction of cyclohexylidene compounds with methanesulfonylbenzene derivatives. One common method includes the use of cyclohexylidene chloride and methanesulfonylbenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylidenemethanesulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylmethanesulfonylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexylmethanesulfonylbenzene.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexylidenemethanesulfonylbenzene has found applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclohexylidenemethanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclohexylidenemethanesulfonylbenzene can be compared with other similar compounds, such as:
Cyclohexylmethanesulfonylbenzene: Lacks the double bond present in this compound, leading to different reactivity and properties.
Methanesulfonylbenzene: Does not contain the cyclohexylidene group, resulting in distinct chemical behavior and applications.
Uniqueness: this compound’s unique structural features, such as the presence of both cyclohexylidene and methanesulfonyl groups, contribute to its distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Propriétés
Numéro CAS |
90020-44-3 |
|---|---|
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
cyclohexylidenemethylsulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-11H,1,3-4,7-8H2 |
Clé InChI |
DWBHPXYXLLTGQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CS(=O)(=O)C2=CC=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
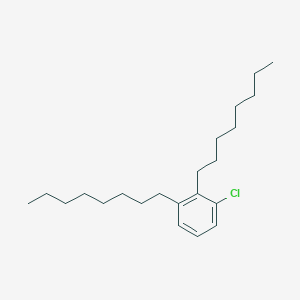

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
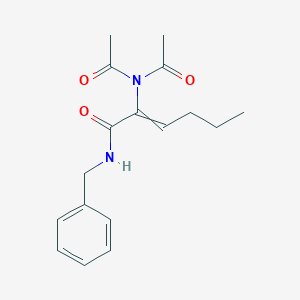
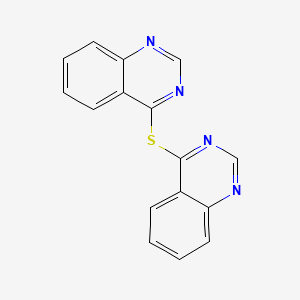
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
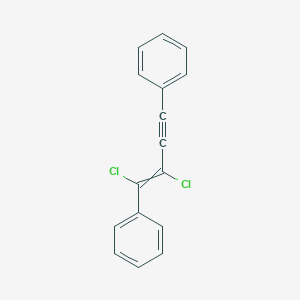
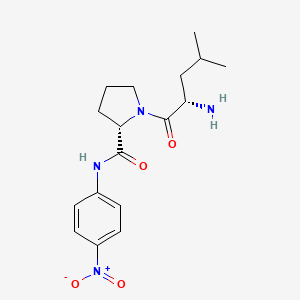

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
